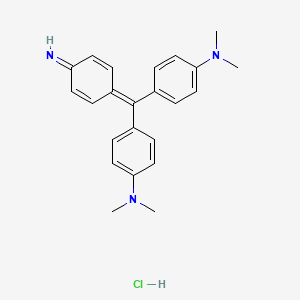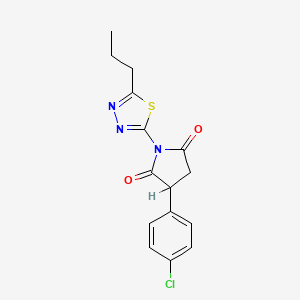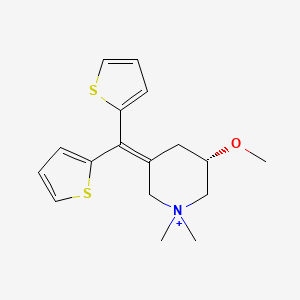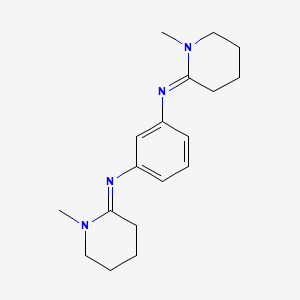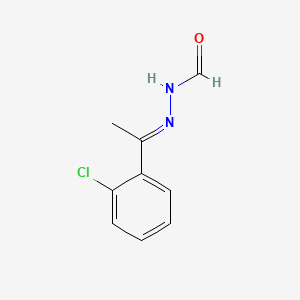
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to an ethylidene hydrazinecarboxaldehyde moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but common methods include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde involves its interaction with molecular targets through its reactive functional groups The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules
類似化合物との比較
Similar Compounds
- (E)-1-(2-Chlorophenyl)ethylideneamino]formamide
- 2-Chlorobenzaldehyde derivatives
Uniqueness
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is unique due to its specific structure, which combines a chlorophenyl group with an ethylidene hydrazinecarboxaldehyde moiety
特性
CAS番号 |
133661-90-2 |
|---|---|
分子式 |
C9H9ClN2O |
分子量 |
196.63 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C9H9ClN2O/c1-7(12-11-6-13)8-4-2-3-5-9(8)10/h2-6H,1H3,(H,11,13)/b12-7+ |
InChIキー |
DFGSJBMADDOJCE-KPKJPENVSA-N |
異性体SMILES |
C/C(=N\NC=O)/C1=CC=CC=C1Cl |
正規SMILES |
CC(=NNC=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





